5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde with a unique structure that includes a bromine atom at the five position, a fluorine atom at the two position, and a trifluoromethyl group at the three position on the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .
Scientific Research Applications
Chemistry:
Polymer Science: It is used to synthesize novel copolymers with unique thermal properties.
Biology and Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Material Science: The compound is used in the preparation of high-performance materials.
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of 5-Br-2-F-3-TMB. The compound may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it is recommended to use it only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye protection, and face protection . The compound should be stored in a well-ventilated place and kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde typically begins with 5-Bromo-2-fluorobenzene and trifluorotoluene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere in an organic solvent.
Industrial Production Methods:
Efficiency: The industrial production of this compound involves steps that ensure high yield and purity.
Scalability: The methods used are scalable, making them suitable for large-scale production required in various industries.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzotrifluoride
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
Uniqueness:
- Structural Features: The presence of both bromine and fluorine atoms along with a trifluoromethyl group makes 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde unique in its reactivity and applications .
- Reactivity: Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, sets it apart from similar compounds .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXEDWUBIBSMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716486 |
Source
|
Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-26-7 |
Source
|
Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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